Product packaging for 3-(Benzylamino)oxolane-3-carbonitrile(Cat. No.:CAS No. 1254809-47-6)

3-(Benzylamino)oxolane-3-carbonitrile

Cat. No.: B1468920
CAS No.: 1254809-47-6
M. Wt: 202.25 g/mol
InChI Key: JMPCXIXBNHAQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Benzylamino)oxolane-3-carbonitrile is a heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted with a benzylamino group and a nitrile moiety at the 3-position. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.26 g/mol, and it is assigned the CAS registry number 1254809-47-6 . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science due to its reactive nitrile group, which enables further functionalization. Available purity grades for research purposes typically range from 95% to 99%, as noted in commercial catalogs .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O B1468920 3-(Benzylamino)oxolane-3-carbonitrile CAS No. 1254809-47-6

Properties

IUPAC Name

3-(benzylamino)oxolane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-9-12(6-7-15-10-12)14-8-11-4-2-1-3-5-11/h1-5,14H,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPCXIXBNHAQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C#N)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination of Oxolane-3-carbonitrile Precursors

One common approach involves starting from oxolane-3-carbonitrile derivatives, which are then reacted with benzylamine under controlled conditions to form the target benzylamino compound. This nucleophilic substitution typically requires:

  • Base catalysis to activate the amine nucleophile.
  • Controlled temperature (often ambient to moderate heating) to optimize yield and minimize side reactions.
  • Solvent choice such as polar aprotic solvents (e.g., acetonitrile, DMF) to facilitate nucleophilic attack.

Protection and Deprotection Strategies

In some synthetic routes, protecting groups like benzyloxycarbonyl (Cbz) are introduced to the amino group to control reactivity and improve selectivity during multi-step synthesis. For example:

  • Protection of the amino group with benzyl chloroformate under alkaline conditions.
  • Subsequent functionalization of the oxolane ring.
  • Final deprotection by hydrogenolysis or acidic conditions to yield the free benzylamino compound.

This strategy is particularly useful when the synthesis involves sensitive intermediates or requires selective functional group transformations.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield Optimization Notes
Amination with benzylamine Benzylamine, base (e.g., triethylamine) 25–70 °C Stoichiometric control (amine:substrate ~1:1.2), solvent polarity critical for nucleophilic attack efficiency
Protection with Cbz group Benzyl chloroformate, NaHCO₃ or Et₃N 0–5 °C Low temperature minimizes side reactions, precise stoichiometry increases purity
Cyanide substitution NaCN or KCN, polar aprotic solvent Ambient to 50 °C Controlled addition rate to avoid overreaction, inert atmosphere recommended
Cycloaddition (alternative) Arylideneaminopyrroles, microwave irradiation 100 °C, 40 min Solvent-free conditions improve yield and reduce purification steps

Purification and Characterization

Post-synthesis, purification is typically achieved by recrystallization (e.g., ethanol/water mixtures) or flash chromatography using silica gel with eluent mixtures such as n-pentane/ethyl acetate. Analytical methods to confirm purity and structure include:

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Direct Amination Benzylamine, base, polar aprotic solvent Straightforward, moderate conditions Requires pure oxolane-3-carbonitrile precursor
Protection/Deprotection Benzyl chloroformate, base, acidic or hydrogenolytic cleavage High selectivity, protects amino group Additional steps, requires careful control
Cyanide Substitution NaCN/KCN, polar aprotic solvent Efficient nitrile introduction Toxic reagents, requires safety measures
Microwave-Assisted Cycloaddition Arylideneaminopyrroles, microwave, solvent-free Rapid, high yield, eco-friendly Specialized equipment needed

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)oxolane-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Oxo derivatives of this compound.

    Reduction: Primary amines.

    Substitution: Various substituted benzylamino oxolane derivatives.

Scientific Research Applications

3-(Benzylamino)oxolane-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)oxolane-3-carbonitrile involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The nitrile group may also participate in binding interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name Functional Groups CAS No. Purity
This compound Oxolane, Benzylamino, Nitrile 1254809-47-6 95%
2-(Benzylamino)-2-(oxan-4-yl)acetonitrile Oxane (tetrahydropyran), Benzylamino, Nitrile 1274825-09-0 95%
3-(Benzylamino)oxolane-3-carboxamide Oxolane, Benzylamino, Carboxamide 1344264-73-8 95%
3-(2-Bromoethoxy)oxolane-3-carbonitrile Oxolane, Bromoethoxy, Nitrile 888723-43-1 -
4-(Benzylamino)-4-oxobutanoic acid Benzylamino, Ketone, Carboxylic Acid 64984-60-7 98%

Key Observations :

  • Nitrile vs.
  • Oxolane vs. Oxane: The oxane ring in 2-(Benzylamino)-2-(oxan-4-yl)acetonitrile introduces a six-membered ring, which may alter conformational stability compared to the five-membered oxolane system .
  • Bromoethoxy Substituent: The bromine atom in 3-(2-bromoethoxy)oxolane-3-carbonitrile (CAS 888723-43-1) offers a handle for nucleophilic substitution reactions, unlike the benzylamino group in the target compound .

Molecular and Physicochemical Properties

Table 2: Molecular Data

Compound Name Molecular Formula Mol. Wt. (g/mol) Availability
This compound C₁₂H₁₄N₂O 202.26 Discontinued
2-(Benzylamino)-2-(oxan-4-yl)acetonitrile C₁₄H₁₇N₃O 243.30 Available
3-(Benzylamino)oxolane-3-carboxamide C₁₂H₁₆N₂O₂ 220.27 Available
3-(2-Bromoethoxy)oxolane-3-carbonitrile C₁₂H₁₃Cl₂N₃* 270.16 Unknown
4-(Benzylamino)-4-oxobutanoic acid C₁₁H₁₃NO₃ 207.23 Available

Notes:

  • The molecular formula for 3-(2-bromoethoxy)oxolane-3-carbonitrile (C₁₂H₁₃Cl₂N₃) conflicts with its name, which suggests a bromine atom rather than chlorine. This discrepancy may indicate a transcription error in the source material .
  • The discontinued status of this compound contrasts with the commercial availability of its analogs, making the latter more viable for ongoing research .

Biological Activity

3-(Benzylamino)oxolane-3-carbonitrile is an organic compound characterized by its unique molecular structure, which includes a five-membered oxolane ring substituted with a benzylamino group and a carbonitrile functional group. Its chemical formula is C12H14N2OC_{12}H_{14}N_{2}O, and it has a molecular weight of approximately 202.25 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic substitution : Involves the reaction of benzylamine with appropriate carbonitrile precursors.
  • Cyclization reactions : Utilizing isocyanides or other reactive intermediates to form the oxolane ring.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The nitrile group may also participate in binding interactions, contributing to the compound’s overall effect on biological systems.

Antimicrobial and Anticancer Activities

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. It has been investigated for its ability to inhibit various pathogens and cancer cell lines, demonstrating significant activity against certain strains.

Case Studies

  • Antimicrobial Activity : A study reported that derivatives of similar compounds showed effective inhibition against bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 100 µg/mL depending on the structural modifications .
  • Anticancer Activity : In xenograft mouse models, compounds structurally related to this compound displayed anti-tumor effects, suggesting that this class of compounds could be explored further for cancer therapeutics .

Comparative Biological Activity Table

Compound NameMIC (µg/mL)Activity Type
This compoundTBDAntimicrobial
Related Compound A6.25Antimicrobial
Related Compound B12.5Antimicrobial
Related Compound C≥100Antimicrobial

Applications in Drug Design

Due to its unique structural features and biological activities, this compound serves as a promising building block in drug design. Its potential applications include:

  • Development of new antimicrobial agents : Leveraging its activity against resistant bacterial strains.
  • Cancer therapeutics : Investigating its role as a pan-RAS inhibitor or targeting specific cancer pathways.

Q & A

Q. What are the recommended synthetic routes for 3-(Benzylamino)oxolane-3-carbonitrile?

  • Methodological Answer : A plausible route involves functionalizing the oxolane (tetrahydrofuran) ring. For example, 3-(2-bromoethoxy)oxolane-3-carbonitrile (CAS 888723-43-1) could serve as a precursor, where the bromoethoxy group undergoes nucleophilic substitution with benzylamine . Alternatively, condensation reactions using cyanoenamine intermediates (e.g., β-chloroacrylonitrile derivatives) may enable the introduction of the benzylamino and nitrile groups in a single step . Key steps include:
  • Ring formation : Cyclization of diols or halo-alcohols with nitrile precursors.
  • Substitution : Reacting brominated oxolane derivatives with benzylamine under basic conditions (e.g., K₂CO₃ in DMF).
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Benzyl protons (δ 7.2–7.4 ppm, multiplet), oxolane ring protons (δ 3.5–4.0 ppm, multiplet), and NH proton (δ 2.5–3.0 ppm, broad singlet).
  • ¹³C NMR : Nitrile carbon (δ 115–120 ppm), oxolane carbons (δ 70–80 ppm), and benzyl carbons (δ 125–140 ppm) .
  • IR : Stretching vibrations for nitrile (C≡N, ~2240 cm⁻¹) and secondary amine (N-H, ~3300 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., calculated for C₁₂H₁₄N₂O: 202.26 g/mol).

Advanced Research Questions

Q. What are the challenges in achieving regioselectivity during the synthesis of this compound derivatives?

  • Methodological Answer : Regioselectivity issues arise during functionalization of the oxolane ring. For example, bromination or amination may yield multiple positional isomers. Strategies include:
  • Steric control : Bulky directing groups (e.g., tert-butyl) on the oxolane ring can favor substitution at the 3-position .
  • Catalytic methods : Transition-metal catalysts (e.g., Pd) for C-H activation to target specific positions .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., 3-substitution), while higher temperatures favor thermodynamic stability .

Q. How can computational chemistry aid in predicting the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer :
  • DFT calculations : Optimize molecular geometry to identify reactive sites (e.g., nitrile group’s electrophilicity, amine’s nucleophilicity) .
  • Frontier Molecular Orbital (FMO) analysis : Determine HOMO-LUMO gaps to predict regioselectivity in [2+3] cycloadditions with azides or nitrones.
  • Transition-state modeling : Simulate activation energies for competing pathways (e.g., nitrile vs. amine participation) .

Safety and Handling

Q. What are the key safety considerations when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust.
  • Storage : Keep in a cool, dry place under inert atmosphere (N₂ or Ar) to prevent degradation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Notes

  • Avoid referencing unreliable sources (e.g., ) as specified.
  • Structural analogs (e.g., oxetane derivatives) may provide indirect insights but require validation for the target compound .
  • Contradictions in CAS numbers (e.g., oxolane vs. oxetane) highlight the need to verify compound identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Benzylamino)oxolane-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(Benzylamino)oxolane-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.